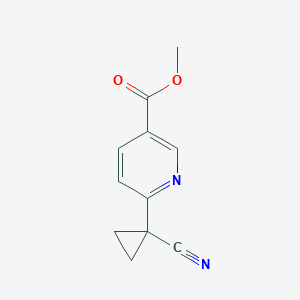
3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, the reaction of acetaldehyde, ethyl acetoacetate, and urea in the presence of a catalytic amount of hydrochloric acid can yield this compound.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to improve yield and efficiency. The reaction conditions are optimized to ensure high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction can lead to the formation of dihydropyrimidines.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidinones
Reduction: Dihydropyrimidines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-3,5-dihydropyrimidin-4(1H)-one
- 3,5-Dimethyl-2,4-dihydropyrimidin-4(1H)-one
Uniqueness
3,6-Dimethyl-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3,6-dimethyl-1,2-dihydropyrimidin-4-one |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(9)8(2)4-7-5/h3,7H,4H2,1-2H3 |
Clé InChI |
YPCCZJAXWFCSMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


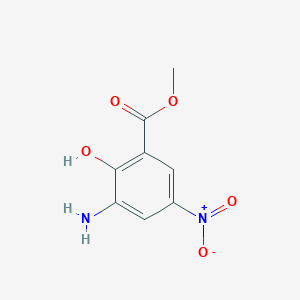
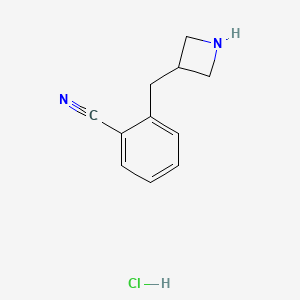
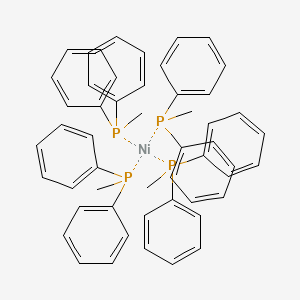


![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

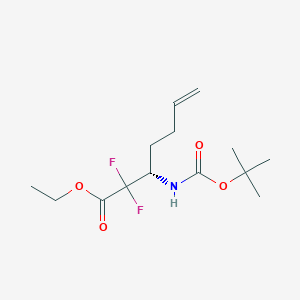
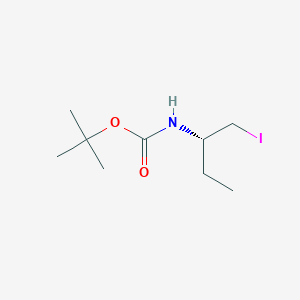
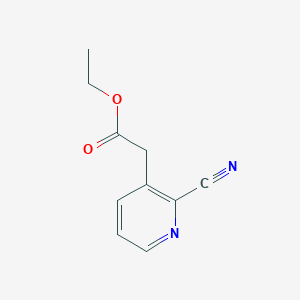
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)
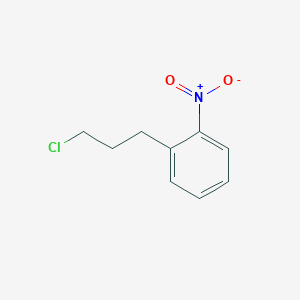
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
